

In-Depth Technical Guide: 1-Iodo-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodo-2-methyl-3-nitrobenzene**

Cat. No.: **B091180**

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CAS Number: 41252-98-6

This technical guide provides a comprehensive overview of **1-Iodo-2-methyl-3-nitrobenzene**, a halogenated nitroaromatic compound. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

1-Iodo-2-methyl-3-nitrobenzene is a substituted aromatic compound with the molecular formula $C_7H_6INO_2$.^[1] Its structure consists of a benzene ring functionalized with an iodine atom, a methyl group, and a nitro group at positions 1, 2, and 3, respectively.

Table 1: Physicochemical Properties of **1-Iodo-2-methyl-3-nitrobenzene** and Related Isomers

Property	1-Iodo-2-methyl-3-nitrobenzene	1-Iodo-3-methyl-2-nitrobenzene	1-Iodo-2-nitrobenzene
CAS Number	41252-98-6[1]	52414-99-0[2]	609-73-4[3]
Molecular Formula	C ₇ H ₆ INO ₂ [1]	C ₇ H ₆ INO ₂ [2]	C ₆ H ₄ INO ₂ [3]
Molecular Weight	263.03 g/mol	263.034 g/mol [2]	249.01 g/mol [3]
Physical Form	Solid[1]	Not specified	Yellow-green powder[3]
Purity	98%[1]	95.0%[2]	Not specified
Storage Conditions	Keep in dark place, sealed in dry, room temperature[1]	Not specified	Not specified

Synthesis

A definitive, peer-reviewed synthesis protocol specifically for **1-Iodo-2-methyl-3-nitrobenzene** is not readily available in the searched literature. However, a highly probable synthetic route is the diazotization of 2-methyl-3-nitroaniline, followed by a Sandmeyer-type reaction with an iodide salt. This method is a standard and widely used procedure for the synthesis of aryl iodides from anilines. The general methodology is well-documented for structurally similar compounds such as 1-iodo-3-nitrobenzene and 1-iodo-2-nitrobenzene.[4][5]

Postulated Experimental Protocol for the Synthesis of 1-Iodo-2-methyl-3-nitrobenzene

This protocol is based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.

Materials:

- 2-methyl-3-nitroaniline
- Concentrated Sulfuric Acid (H₂SO₄)

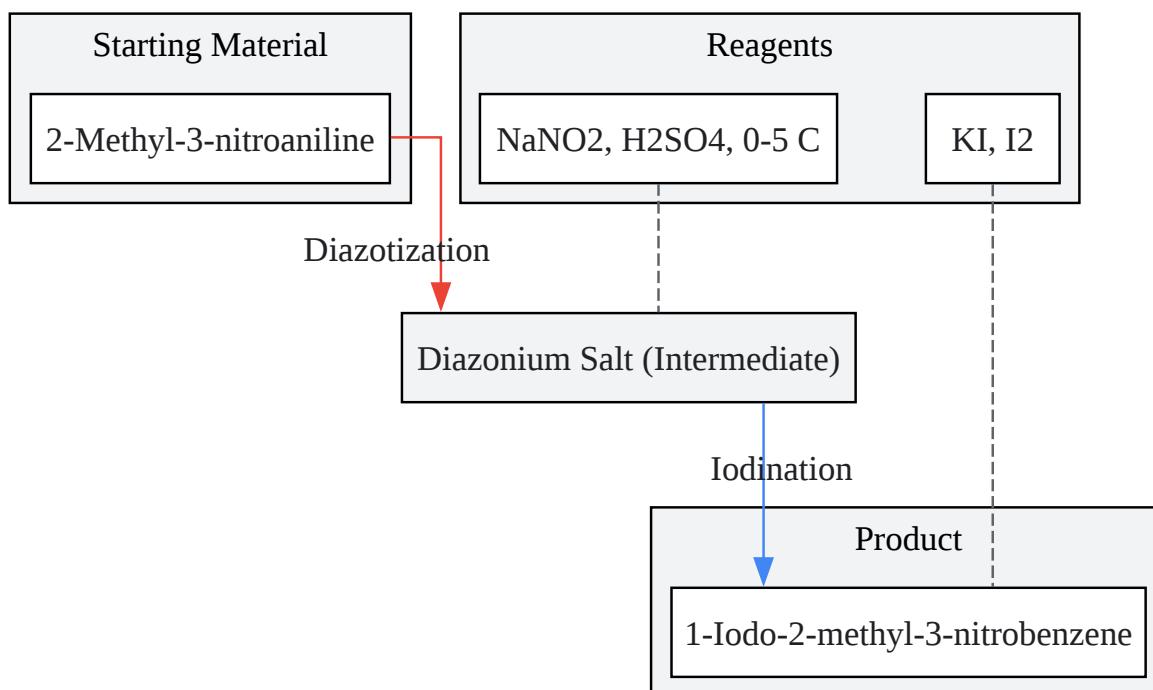
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Iodine (I_2)
- Sodium Sulfite (Na_2SO_3)
- Water (H_2O)
- Ice

Procedure:

- **Diazotization:**
 - In a flask, dissolve 2-methyl-3-nitroaniline in a mixture of water and concentrated sulfuric acid.
 - Cool the resulting solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C to form the diazonium salt.
- **Iodination:**
 - In a separate flask, prepare a solution of potassium iodide and iodine in water.
 - Slowly add the cold diazonium salt solution in portions to the potassium iodide/iodine solution. Nitrogen gas evolution should be observed.
- **Work-up:**
 - Once the nitrogen evolution ceases, gently warm the reaction mixture on a water bath to ensure the complete decomposition of the diazonium salt.
 - While still warm, add a solution of sodium sulfite to reduce any excess iodine.

- Cool the mixture to room temperature to allow the product, **1-Iodo-2-methyl-3-nitrobenzene**, to crystallize.
- Collect the solid product by filtration, wash with cold water, and dry.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Diagram 1: Postulated Synthesis of **1-Iodo-2-methyl-3-nitrobenzene**



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Caption: Synthetic pathway for **1-Iodo-2-methyl-3-nitrobenzene**.

Spectroscopic Data

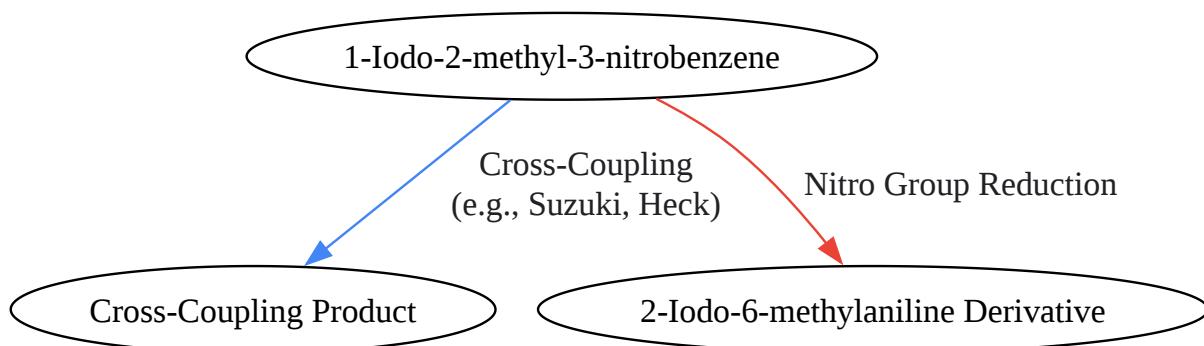
Detailed experimental ^1H and ^{13}C NMR spectroscopic data for **1-Iodo-2-methyl-3-nitrobenzene** are not available in the searched literature. However, data for the related isomers, 1-iodo-2-nitrobenzene and 1-iodo-3-nitrobenzene, can provide some reference.[6][7]

For 1-iodo-2-nitrobenzene in CDCl_3 , proton signals are observed at approximately 8.04, 7.85, 7.49, and 7.28 ppm.[6] For nitrobenzene itself, the protons ortho to the nitro group are the most deshielded, followed by the para and then the meta protons.[8] In **1-Iodo-2-methyl-3-nitrobenzene**, the electronic effects of the iodo, methyl, and nitro groups, along with their steric arrangement, will influence the chemical shifts of the three aromatic protons.

Reactivity and Applications in Drug Development

The reactivity of **1-Iodo-2-methyl-3-nitrobenzene** is dictated by its three functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a valuable building block for the synthesis of more complex molecules. The nitro group can also be readily reduced to an amino group, which can then be further functionalized.

While specific applications of **1-Iodo-2-methyl-3-nitrobenzene** in drug development are not explicitly documented in the searched literature, its structural motifs are present in various pharmacologically active compounds. Halogenated nitroaromatics are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 1-Bromo-2-methyl-3-nitrobenzene is described as a versatile building block for complex organic molecules, particularly as an intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) targeting inflammatory and infectious diseases.[9] By analogy, **1-Iodo-2-methyl-3-nitrobenzene** could potentially serve a similar role.



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- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Iodo-2-methyl-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091180#1-iodo-2-methyl-3-nitrobenzene-cas-number]

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